molecular formula C20H22N4O4 B2617554 N-(3-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide CAS No. 894032-50-9

N-(3-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide

Cat. No.: B2617554
CAS No.: 894032-50-9
M. Wt: 382.42
InChI Key: KDUPOERKAQVHNB-UHFFFAOYSA-N
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Description

N-(3-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide, also known as MPUP, is a compound that has gained significant attention in the scientific community due to its potential use in various fields of research. MPUP is a synthetic compound that is derived from the chemical structure of pyrrolidin-3-yl urea and phenylacetamide.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study described the synthesis of a series of compounds with a broad range of antimicrobial activities. These compounds, including ureidocephalosporins, are highly active against Gram-positive and Gram-negative organisms, including Pseudomonas and lactamase producers, indicating their potential as potent antimicrobial agents (Maier et al., 1986).

Antitumor Activity

Research into the modification of acetamide derivatives has demonstrated remarkable anticancer effects and reduced toxicity. A series of alkylurea derivatives of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide exhibited potent antiproliferative activities against human cancer cell lines, suggesting their utility as effective anticancer agents with low toxicity (Wang et al., 2015).

Green Synthesis

A novel Pd / C catalyst was developed for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. This method provides a more environmentally friendly alternative to traditional reduction processes, highlighting the importance of green chemistry in industrial applications (Zhang Qun-feng, 2008).

Enzyme Inhibitory Activities

N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives were synthesized and evaluated for their inhibition potential against various enzymes. The research indicates the potential of these compounds in developing new therapeutic agents targeting specific enzymes (Virk et al., 2018).

Properties

IUPAC Name

N-[3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-13(25)21-14-4-3-5-15(10-14)22-20(27)23-16-11-19(26)24(12-16)17-6-8-18(28-2)9-7-17/h3-10,16H,11-12H2,1-2H3,(H,21,25)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUPOERKAQVHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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